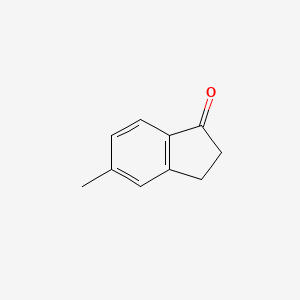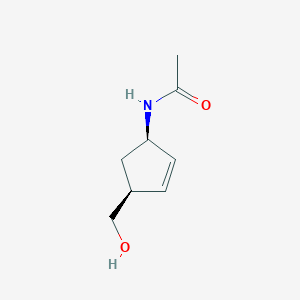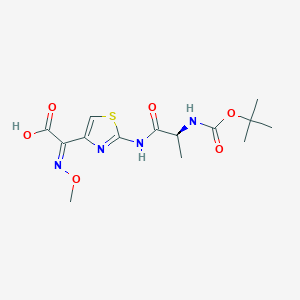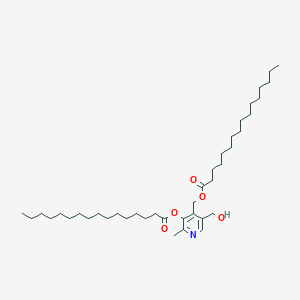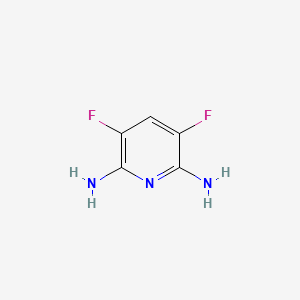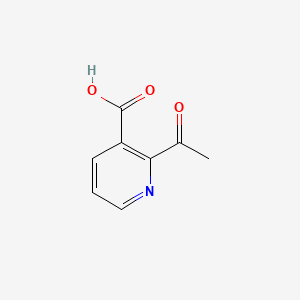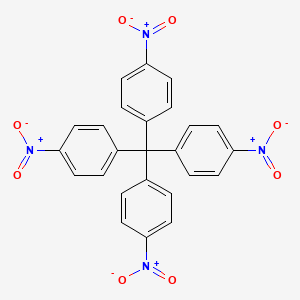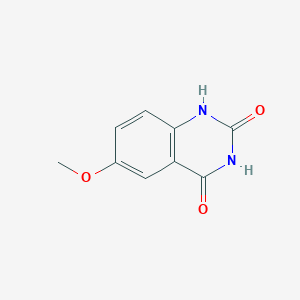
6-Metoxiquinazolina-2,4-diol
Descripción general
Descripción
6-Methoxyquinazoline-2,4-diol is a chemical compound that is part of the quinazoline family, a class of heterocyclic aromatic organic compounds. While the provided papers do not directly discuss 6-Methoxyquinazoline-2,4-diol, they do provide insights into various methoxyquinazoline derivatives, which can help infer some of the properties and potential applications of the compound .
Synthesis Analysis
The synthesis of methoxyquinazoline derivatives is a multi-step process that often begins with simpler aromatic compounds such as aniline or benzoic acid derivatives. For instance, the synthesis of 4-chloro-6-methoxy-2-methyl-3-nitroquinoline starts with 4-methoxyaniline and involves cyclization, nitration, and chlorination steps . Similarly, the synthesis of 6-methoxy-N2,N2,N4,N4,N5,N5-hexamethylquinoline-2,4,5-triamine involves the reaction of nitroquinolines with dimethylamine, followed by reduction and methylation . These methods highlight the versatility and complexity of synthesizing substituted quinazolines.
Molecular Structure Analysis
The molecular structure of methoxyquinazoline derivatives can be quite complex, as seen in the synthesis of 6-(3-chloropropoxy)-4-(2-fluorophenylamino)-7-methoxyquinazoline, which crystallized as an ethyl acetate complex. X-ray crystallography revealed that the crystal belongs to the orthorhombic system, indicating a well-defined three-dimensional structure stabilized by weak hydrogen bonding .
Chemical Reactions Analysis
Methoxyquinazoline derivatives can undergo various chemical reactions, including nucleophilic substitution, as seen in the synthesis of 6-methoxy-N2,N2,N4,N4,N5,N5-hexamethylquinoline-2,4,5-triamine, where methoxy groups are substituted during the reaction with dimethylamine . Additionally, these compounds can participate in one-pot multi-component reactions, such as the synthesis of triazolyl methoxy phenylquinazolines using a mixture of aromatic propargylated aldehydes, azides, 2-aminobenzophenone derivatives, and ammonium acetate .
Physical and Chemical Properties Analysis
The physical and chemical properties of methoxyquinazoline derivatives can vary widely. For example, 6-methoxy-4-quinolone exhibits strong fluorescence with a large Stokes' shift in aqueous media, and its fluorescence intensity is stable across a wide pH range, indicating potential applications in biomedical analysis . The stability of these compounds is also notable, with some showing resistance to degradation under heat and light .
Aplicaciones Científicas De Investigación
Síntesis de Derivados de Quinazolina
Los derivados de quinazolina se sintetizan mediante diversos métodos, incluyendo reacciones que implican azidas y trifenilfosfina en tolueno, seguido de calentamiento a reflujo . Este proceso podría ser aplicable a la síntesis de 6-Metoxiquinazolina-2,4-diol.
Inhibición de la Deshidrogenasa de Shikimato
Los derivados de quinazolina se han estudiado por su potencial para inhibir la deshidrogenasa de shikimato (SDH), una enzima involucrada en la vía del shikimato que es crucial para la biosíntesis de aminoácidos aromáticos en plantas y microorganismos . Esto sugiere que la this compound podría explorarse por sus efectos inhibitorios sobre la SDH.
3. Actividad Antiproliferativa Contra Líneas Celulares de Cáncer Algunos derivados de quinazolina se han evaluado por su actividad antiproliferativa contra varias líneas celulares de cáncer humano, lo que indica su posible uso en investigación y terapia del cáncer . Las propiedades antiproliferativas de la this compound podrían ser un área de interés.
Safety and Hazards
According to the safety data sheet, precautions should be taken to avoid dust formation, breathing mist, gas or vapors, and contact with skin and eyes when handling 6-Methoxyquinazoline-2,4-diol . In case of accidental release, it is advised to prevent further spillage or leakage and to avoid letting the chemical enter drains .
Direcciones Futuras
The future directions for 6-Methoxyquinazoline-2,4-diol and similar compounds involve further exploration of their potential applications. For instance, there is ongoing research into their use as ligands for sphingosine-1-phosphate receptor 2 (S1PR2) . Additionally, quinazoline-2,4-dione derivatives are being investigated as potential antibacterial agents .
Propiedades
IUPAC Name |
6-methoxy-1H-quinazoline-2,4-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8N2O3/c1-14-5-2-3-7-6(4-5)8(12)11-9(13)10-7/h2-4H,1H3,(H2,10,11,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KAYIYDVQBAPJIU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=C1)NC(=O)NC2=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10438178 | |
| Record name | 6-METHOXYQUINAZOLINE-2,4-DIOL | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10438178 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
192.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
32618-84-1 | |
| Record name | 6-METHOXYQUINAZOLINE-2,4-DIOL | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10438178 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



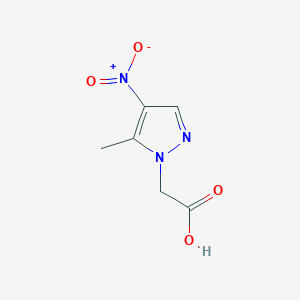

![5,6,7,8-tetrahydro-4H-cyclohepta[d]isoxazole-3-carboxylic acid](/img/structure/B1336589.png)
